2-Bromo-6-(tert-butyl)-4-nitrophenol

Lipophilicity Partition coefficient ADME-Tox profiling

2-Bromo-6-(tert-butyl)-4-nitrophenol is a trisubstituted phenolic compound bearing a sterically demanding tert-butyl group at the 6-position, a bromine atom at the 2-position, and a nitro group at the 4-position. Its molecular formula is C₁₀H₁₂BrNO₃ (MW 274.11 g/mol).

Molecular Formula C10H12BrNO3
Molecular Weight 274.11 g/mol
CAS No. 20294-59-1
Cat. No. B3049344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(tert-butyl)-4-nitrophenol
CAS20294-59-1
Molecular FormulaC10H12BrNO3
Molecular Weight274.11 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)O
InChIInChI=1S/C10H12BrNO3/c1-10(2,3)7-4-6(12(14)15)5-8(11)9(7)13/h4-5,13H,1-3H3
InChIKeyJOOATDPFLVCPGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(tert-butyl)-4-nitrophenol (CAS 20294-59-1): Key Physicochemical and Structural Baseline for Differentiated Procurement


2-Bromo-6-(tert-butyl)-4-nitrophenol is a trisubstituted phenolic compound bearing a sterically demanding tert-butyl group at the 6-position, a bromine atom at the 2-position, and a nitro group at the 4-position. Its molecular formula is C₁₀H₁₂BrNO₃ (MW 274.11 g/mol) . The three functional groups endow the molecule with multiple orthogonal reactive handles, enabling sequential derivatisation via nucleophilic aromatic substitution, transition-metal-catalysed cross-coupling, and nitro-group reduction .

Orthogonal Handles Br, NO₂, and sterically shielded OH enable sequential derivatization
Steric Control tert-Butyl group slows reactions at adjacent positions for regioselective synthesis
Lipophilicity Profile Higher logP than des-tert-butyl analogues enhances organic-solvent compatibility

Why Generic Substitution of 2-Bromo-6-(tert-butyl)-4-nitrophenol Fails: Steric and Lipophilic Constraints


In-class compounds such as 2-bromo-4-nitrophenol, 2,6-dibromo-4-nitrophenol, or 2-bromo-6-methyl-4-nitrophenol cannot serve as drop-in replacements for 2-bromo-6-(tert-butyl)-4-nitrophenol because the tert-butyl group at the 6-position imposes a unique combination of substantial steric bulk and elevated lipophilicity that is absent in the methyl- or unsubstituted analogues. The steric demand of the tert-butyl moiety drastically reduces the rate of reactions occurring at the adjacent ortho-bromine and meta-nitro positions, altering both reactivity and regioselectivity in cross-coupling, nucleophilic substitution, and reduction sequences . Simultaneously, the pronounced lipophilicity of the tert-butyl substituent modifies the compound's partitioning behaviour in biphasic reaction systems and its passive membrane permeability in biological screening formats [1].

Des-tert-butyl analogues
2-Bromo-4-nitrophenol lacks steric bulk, enabling faster undesired reactions at ortho-bromine.
Methyl-substituted analogues
2-Bromo-6-methyl-4-nitrophenol offers minimal steric shielding and lower lipophilicity.
Dibromo analogues
2,6-Dibromo-4-nitrophenol alters regioselectivity and may introduce unwanted cross-reactivity.

Quantitative Differentiation Evidence for 2-Bromo-6-(tert-butyl)-4-nitrophenol vs. Closest Structural Analogues


LogP Comparison: 2-Bromo-6-(tert-butyl)-4-nitrophenol vs. 2-Bromo-4-nitrophenol, 2,6-Dibromo-4-nitrophenol, and 2-Bromo-6-methyl-4-nitrophenol

The target compound exhibits a computed logP of 3.88, which is 1.5 log units higher than the 2.36 recorded for the unsubstituted analog 2-bromo-4-nitrophenol, 0.5 log units higher than 2,6-dibromo-4-nitrophenol (logP 3.35), and 1.0 log unit higher than 2-bromo-6-methyl-4-nitrophenol (logP 2.89) . The 6-(tert-butyl) substituent thus drives a substantial increase in lipophilicity relative to all common in-class alternatives.

LogP Comparison
Reported
ΔlogP +1.52 (vs. des-tert-butyl)
+0.53 (vs. 2,6-dibromo)
+0.99 (vs. 6-methyl)
Higher lipophilicity for non-polar media and membrane permeability studies
Computed logP; experimental confirmation recommended
Lipophilicity Partition coefficient ADME-Tox profiling

Taft Steric Parameter (Es) Comparison: tert-Butyl vs. Methyl and Hydrogen Substituents

The Taft steric substituent constant Es for the tert-butyl group is -1.54, representing substantially greater steric bulk than a methyl group (Es = -0.06) or hydrogen (Es = 0) [1]. This dramatic difference in steric demand directly modulates reaction rates at the ortho-bromine and meta-nitro positions, enabling kinetic differentiation that is unattainable with less bulky analogs.

Taft Steric Parameter (Es)
Class-level
tert-Butyl Es = –1.54
(methyl –0.06, hydrogen 0)
Substantial steric bulk enables regioselective differentiation
Standard Taft scale; derived from ester hydrolysis
Steric hindrance Structure-activity relationship Regioselective synthesis

Synthetic Handicap of Ortho-Bromo Adjacent to a Bulky tert-Butyl: Implication for Selective Cross-Coupling Strategies

While direct head-to-head yield data for the target compound versus its analogs are not available in the open literature, the well-established principle that ortho-substituents with large Taft Es values significantly retard palladium-catalysed oxidative addition dictates that the ortho-bromine in 2-bromo-6-(tert-butyl)-4-nitrophenol will react substantially more slowly than the ortho-bromine in 2-bromo-4-nitrophenol or 2-bromo-6-methyl-4-nitrophenol [1]. This kinetic differentiation can be leveraged to achieve site-selective cross-coupling in polyhalogenated substrates, a strategy unavailable to less sterically demanding analogues.

Pd Coupling Reactivity
Class-level
Predicted slower oxidative addition at ortho-Br
Enables sequential functionalization via steric-based orthogonality
Rate not experimentally validated; qualitative prediction from Es
Suzuki coupling Buchwald-Hartwig amination Regioselective functionalisation

Analytical Quality Assurance: 95%+ Purity with Batch-Specific NMR, HPLC, and GC Certification

The compound is supplied with a standard purity of ≥95% and is accompanied by batch-specific analytical reports including NMR, HPLC, and GC data . This level of characterisation is comparable to or exceeds the typical documentation provided for the non-tert-butylated analogues, which are frequently offered at 95% purity without multi-technique certification.

Analytical Certification
Specification review
≥95% purity; batch QC includes NMR, HPLC, GC
Multi-technique certification reduces lot-to-lot variability
Batch-specific reports available
Quality control Batch reproducibility Analytical characterisation

Best-Fit Application Scenarios for 2-Bromo-6-(tert-butyl)-4-nitrophenol Based on Quantitative Differentiation


Synthesis of Sterically Shielded Biaryl Ligands for Catalysis

The combination of a bulky 6-(tert-butyl) group and an ortho-bromine makes this compound an ideal precursor for the construction of phosphine or N-heterocyclic carbene (NHC) ligands that require substantial steric bulk proximal to the metal centre. The retarded oxidative addition of the bromine (predicted from Es = -1.54 [1]) allows the phenolic -OH or nitro group to be derivatised before the C-Br bond is engaged in cross-coupling, providing a sequential functionalisation strategy.

High-Lipophilicity Building Block for Membrane-Permeable Probes

With a logP 1.5 units greater than 2-bromo-4-nitrophenol , this compound is preferentially suited for the construction of fluorescent or PET probes where high passive membrane permeability is desirable. The increased lipophilicity also facilitates extraction and purification in organic synthesis work-ups involving non-polar solvents.

Selective Nitro-Group Reduction in the Presence of C-Br Bond

The steric shielding of the ortho-bromine by the adjacent tert-butyl group improves selectivity in reduction reactions directed at the 4-nitro group. Hydride, catalytic hydrogenation, or metal-dissolving reductions can be tuned to preferentially reduce the nitro group while leaving the sterically hindered bromine intact—a chemoselectivity window that is narrower for the methyl or unsubstituted analogs.

Core Intermediate for Agrochemical Discovery Libraries

The simultaneous presence of bromine (for cross-coupling), nitro (reducible to NH₂ for amide/urea formation), and a hindered phenol (for O-alkylation or phosphate ester formation) provides three orthogonal diversification vectors. This allows the rapid generation of compound libraries with systematically varied steric and electronic properties for agrochemical lead optimisation programmes.

Application
Selection Property
Validation Focus
Sterically Shielded Biaryl Ligands
tert-Butyl steric bulk and retarded oxidative addition
Sequential derivatization orthogonality (OH → NO₂ → Br)
High-Lipophilicity Probes
Elevated logP vs. non-tert-butylated analogues
Membrane permeability and non-polar extraction efficiency
Selective Nitro Reduction
Steric shielding of ortho-bromine by tert-butyl
Chemoselective NO₂ reduction with C-Br retention
Agrochemical Discovery Libraries
Three orthogonal handles (Br, NO₂, protected OH)
Rapid diversification via cross-coupling, reduction, and O-alkylation
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